molecular formula C12H14BrNO2 B8660310 (4-Bromo-3-methoxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 876752-72-6

(4-Bromo-3-methoxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No. B8660310
Key on ui cas rn: 876752-72-6
M. Wt: 284.15 g/mol
InChI Key: ZXPZEXSSPDSBKD-UHFFFAOYSA-N
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Patent
US09388177B2

Procedure details

Starting with 4-bromo-3-methoxybenzoic acid and pyrrolidine, Int02.07 was prepared analogously to the procedure for the preparation of Int02.04.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[O:11][CH3:12].[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)=[O:8])=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared analogously to the procedure for the preparation of Int02.04

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)C(=O)N1CCCC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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